

XL765 (Voxtalisisib): A Comprehensive Technical Guide on a Dual PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: XL765

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For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as Voxtalisisib or SAR245409, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] This dual inhibitory action allows **XL765** to target two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to the suppression of tumor cell growth, proliferation, and survival.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to **XL765**.

Chemical Identity and Physicochemical Properties

XL765 is a pyridopyrimidinone derivative with the chemical formula C₁₃H₁₄N₆O.[1][3][4] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of **XL765**

Identifier	Value
Systematic (IUPAC) Name	2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one[1][3][4]
Synonyms	Voxtalisisb, SAR245409[1][3][4]
CAS Number	934493-76-2[1][3][4]
Molecular Formula	C13H14N6O[1][3][4]
Molecular Weight	270.29 g/mol [1][3]
InChI Key	RGHYDLZMTYDBDT-UHFFFAOYSA-N[1][4]

Table 2: Physicochemical Properties of **XL765**

Property	Value
Appearance	Light yellow or white solid powder[3][4]
Solubility	DMSO: 12 mg/mL; Insoluble in water and ethanol[3]
Purity	≥98%[3]
Storage	Store at -20°C[3][4]

Pharmacological Properties and Mechanism of Action

XL765 is a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases.[5] Its primary mechanism of action involves the dual inhibition of these two key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.

Target Inhibition

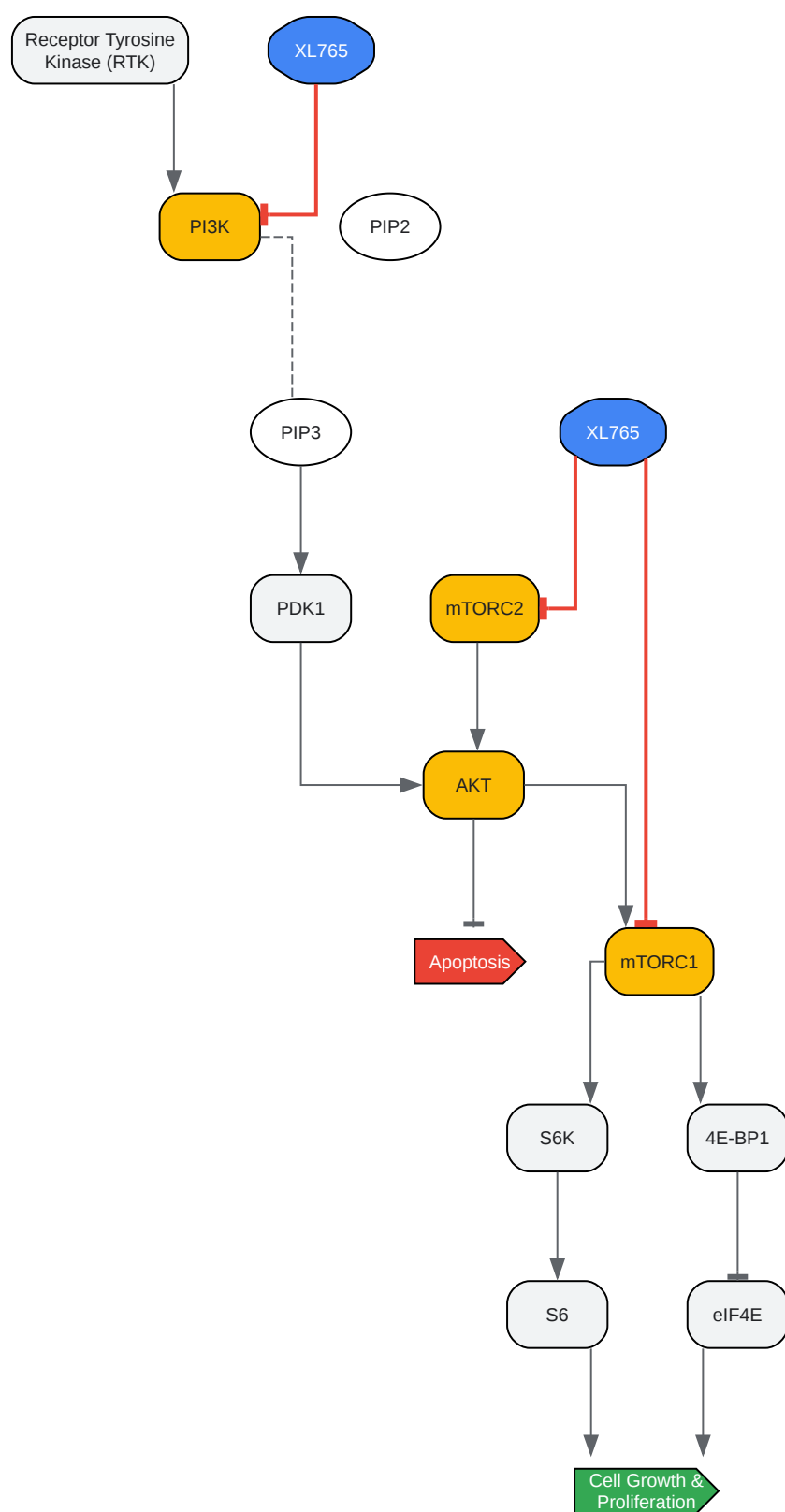
XL765 exhibits potent inhibitory activity against all Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 3: In Vitro Inhibitory Activity of **XL765**

Target	IC50 (nM)
PI3K α (p110 α)	39[4][6]
PI3K β (p110 β)	110[4]
PI3K δ (p110 δ)	9[4]
PI3K γ (p110 γ)	43[4][6]
mTORC1	160[6]
mTORC2	910[6]
DNA-PK	150[6]

Signaling Pathway Inhibition

By inhibiting PI3K and mTOR, **XL765** effectively blocks downstream signaling events. This leads to the suppression of phosphorylation of key effector proteins, including AKT, S6 ribosomal protein, and 4E-BP1.[4] This inhibition of downstream signaling ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[4]



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Figure 1: XL765 Inhibition of the PI3K/mTOR Signaling Pathway.

Key Experimental Data and Protocols

The efficacy of **XL765** has been demonstrated in various preclinical models. Below are summaries of key experiments and the general methodologies employed.

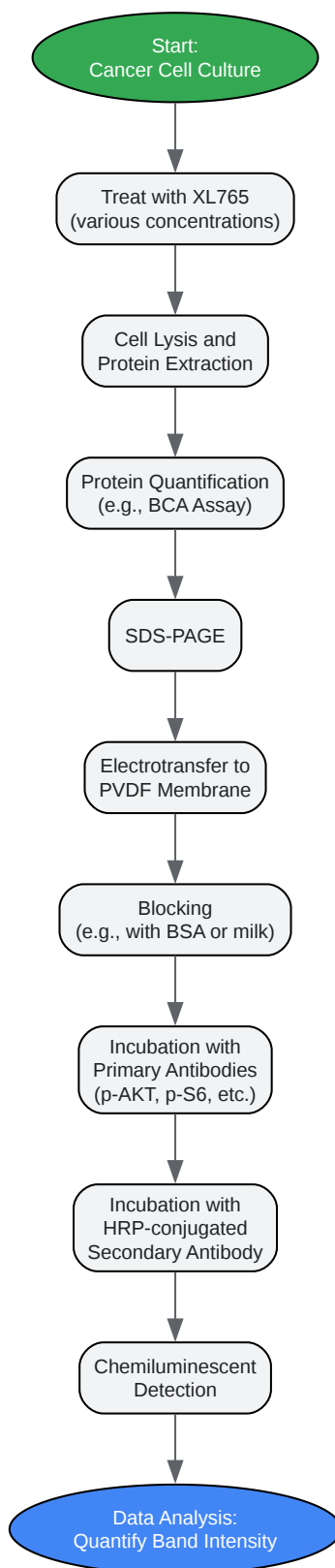
In Vitro Cell Proliferation and Apoptosis Assays

- Objective: To determine the effect of **XL765** on the viability and apoptosis of cancer cell lines.
- Methodology:
 - Cell Culture: Cancer cell lines (e.g., glioma, breast, prostate) are cultured in appropriate media.[\[4\]](#)
 - Treatment: Cells are treated with varying concentrations of **XL765** for a specified duration (e.g., 72 hours).
 - Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
 - Apoptosis Assay: Apoptosis is measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
- Results: **XL765** demonstrates dose-dependent inhibition of cell proliferation and induction of apoptosis in various tumor cell lines.[\[4\]](#)

Western Blot Analysis of Pathway Inhibition

- Objective: To confirm the inhibition of the PI3K/mTOR pathway by **XL765**.
- Methodology:
 - Cell Treatment: Cancer cells are treated with **XL765** for a short period (e.g., 2 hours).
 - Protein Extraction: Whole-cell lysates are prepared.
 - Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total AKT, S6, and 4E-BP1.

- Results: Treatment with **XL765** leads to a significant reduction in the phosphorylation levels of AKT, S6, and 4E-BP1, confirming pathway inhibition.[4]



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Figure 2: General Workflow for Western Blot Analysis.

In Vivo Xenograft Tumor Models

- Objective: To evaluate the anti-tumor efficacy of **XL765** in a living organism.
- Methodology:
 - Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.
 - Treatment Administration: Once tumors reach a palpable size, mice are treated with **XL765** (e.g., via oral gavage) or a vehicle control.
 - Tumor Measurement: Tumor volume is measured regularly throughout the study.
 - Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pathway inhibition by Western blot or immunohistochemistry.
- Results: Oral administration of **XL765** leads to significant tumor growth inhibition in various xenograft models, with sustained pathway suppression observed in tumor tissues.[4]

Clinical Development

XL765 (Voxtalisisb) has been evaluated in several clinical trials for the treatment of various solid tumors and hematological malignancies, including lymphomas.[3] These trials have aimed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Conclusion

XL765 is a potent dual inhibitor of PI3K and mTOR with demonstrated preclinical anti-cancer activity. Its ability to simultaneously block two key nodes in a critical oncogenic signaling pathway makes it an important molecule in the field of cancer drug development. The data summarized in this guide highlight its well-characterized mechanism of action and provide a foundation for further research and clinical investigation.

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